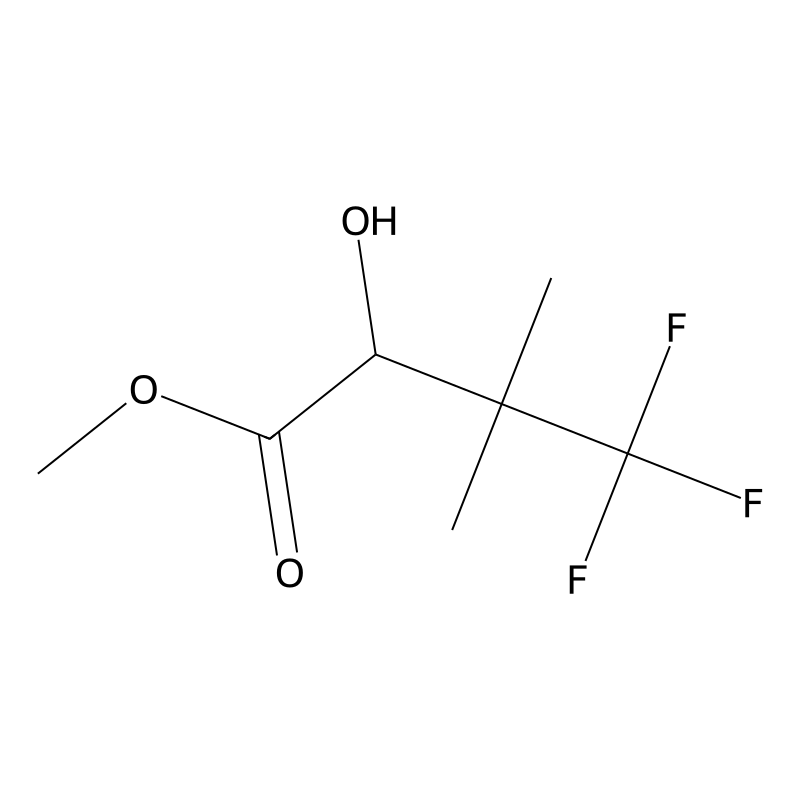

methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a fluorinated organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. Its chemical structure can be represented as follows:

- Chemical Formula: C₉H₁₃F₃O₃

- Molecular Structure: The compound features a central butanoate backbone with a methyl ester group and two methyl groups on the third carbon. The trifluoromethyl group is attached to the fourth carbon, and a hydroxyl group is present on the second carbon.

This compound falls under the category of fluorinated esters, which are known for their unique properties arising from the presence of fluorine atoms. The trifluoromethyl group enhances lipophilicity and stability, making such compounds valuable in various applications.

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding alcohol and acid.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can regenerate the ester.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

- Dehydration Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or ethers.

These reactions highlight the compound's potential for further derivatization in synthetic chemistry.

Several methods exist for synthesizing methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate:

- Trifluoromethylation of Butanoic Acid Derivatives: This method involves introducing a trifluoromethyl group into a suitable butanoic acid derivative using reagents like trifluoroacetic anhydride.

- Esterification Reaction: Methyl esters can be synthesized through the reaction of 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst.

- Using Fluorinated Reagents: Employing fluorinated reagents such as 2,2,2-trifluoroethyl p-toluenesulfonate in reactions involving diethyl malonate can yield this compound through a series of substitution and decarboxylation steps .

These synthetic routes emphasize the versatility of fluorinated compounds in organic synthesis.

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has potential applications across various fields:

- Pharmaceuticals: Due to its unique chemical properties and potential biological activity, it may serve as a lead compound in drug development.

- Agricultural Chemicals: Fluorinated compounds are often utilized in agrochemicals for their efficacy and stability against degradation.

- Material Science: The compound could be used in developing advanced materials with specific thermal and chemical resistance properties.

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate shares structural similarities with several other fluorinated compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trifluoroacetic Acid | Contains a trifluoromethyl group | Strong acidity; used as a reagent |

| Methyl Trifluoroacetate | Ester derivative of trifluoroacetic acid | Used in organic synthesis |

| 2-Hydroxy-2-(trifluoromethyl)propanoic Acid | Hydroxyl group on a propanoic acid | Potential use as a pharmaceutical intermediate |

| 1-Hydroxy-1-(trifluoromethyl)cyclopropanecarboxylic Acid | Cyclopropane structure with hydroxyl and trifluoromethyl groups | Unique ring structure providing different reactivity |